Aminobutylhomospermidine

rhizobial chemotaxonomy polyamine profiling bacterial strain discrimination

Aminobutylhomospermidine (CAS 45185-87-3), also referred to as homospermine or Abhomospd, is a linear tetraamine with the molecular formula C₁₂H₃₀N₄ and a molecular weight of 230.40 g/mol. First identified in 1989 as a novel polyamine produced exclusively by fast-growing root nodule bacteria (rhizobia), this compound is structurally defined by four aminobutyl linkers—NH₂(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂—distinguishing it from the more common triamines spermidine and homospermidine.

Molecular Formula C12H30N4
Molecular Weight 230.39 g/mol
CAS No. 45185-87-3
Cat. No. B1238034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobutylhomospermidine
CAS45185-87-3
SynonymsABhomospd
aminobutylhomospermidine
Molecular FormulaC12H30N4
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESC(CCNCCCCNCCCCN)CN
InChIInChI=1S/C12H30N4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h15-16H,1-14H2
InChIKeyRPSHOHKFHRFBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminobutylhomospermidine (CAS 45185-87-3): Procurement-Relevant Identity, Class, and Core Characteristics for Research Sourcing


Aminobutylhomospermidine (CAS 45185-87-3), also referred to as homospermine or Abhomospd, is a linear tetraamine with the molecular formula C₁₂H₃₀N₄ and a molecular weight of 230.40 g/mol [1]. First identified in 1989 as a novel polyamine produced exclusively by fast-growing root nodule bacteria (rhizobia), this compound is structurally defined by four aminobutyl linkers—NH₂(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂—distinguishing it from the more common triamines spermidine and homospermidine [1]. It is not found in slow-growing rhizobial species, making it a chemotaxonomic marker for fast-growing Rhizobium and Bradyrhizobium strains [1]. Beyond rhizobia, aminobutylhomospermidine has been detected in Japanese volcanic ash soils, in the cockroach Periplaneta americana, and as a microbial marker metabolite in soil nitrogen cycling studies [2][3].

Why Aminobutylhomospermidine Cannot Be Replaced by Generic Polyamines in Rhizobial and Soil Nitrogen Cycling Research


Aminobutylhomospermidine occupies a unique metabolic niche that cannot be fulfilled by generic polyamines such as spermidine, spermine, or even the structurally closer homospermidine. Unlike homospermidine—which is universally abundant across all rhizobia tested—aminobutylhomospermidine is biosynthesized exclusively by fast-growing rhizobial strains and is completely absent in slow-growing Bradyrhizobium japonicum across all growth phases [1]. This binary presence/absence pattern establishes the compound as a definitive chemotaxonomic discriminator, not merely a quantitative variant of a shared pathway. In soil environments, aminobutylhomospermidine serves as a specific microbial marker metabolite: it is absent in axenic plant tissues but detected in soil microbial extracts and hydroponic solutions with microbial contamination [2]. Researchers who substitute generic polyamine standards or omit aminobutylhomospermidine from analytical panels risk misclassifying fast-growing vs. slow-growing rhizobial isolates and failing to detect microbial contributions to soil organic nitrogen pools. The evidence below quantifies these differentiation dimensions.

Aminobutylhomospermidine (CAS 45185-87-3): Quantitative Differential Evidence Against Closest Analogs for Informed Procurement


Binary Presence in Fast-Growing Rhizobia vs. Complete Absence in Slow-Growing Strains

Aminobutylhomospermidine was detected in all fast-growing rhizobial strains tested (Rhizobium fredii, R. leguminosarum, R. meliloti, R. loti) but was completely absent in slow-growing Bradyrhizobium japonicum across all growth phases when analyzed by capillary gas chromatography [1]. By contrast, homospermidine was present at the highest concentration in all rhizobia irrespective of growth rate, and putrescine was ubiquitous [1]. This binary distinction—detected vs. not detected—provides a qualitative differentiation that homospermidine cannot offer.

rhizobial chemotaxonomy polyamine profiling bacterial strain discrimination

Structural Differentiation: All-Aminobutyl Tetraamine Backbone vs. Mixed-Linker Analogs

Aminobutylhomospermidine possesses four sequential aminobutyl (C₄) linkers: NH₂(CH₂)₄NH(CH₂)₄NH(CH₂)₄NH₂ [1]. In contrast, homospermidine [NH₂(CH₂)₄NH(CH₂)₄NH₂] contains only two aminobutyl linkers and is a triamine; spermidine [NH₂(CH₂)₃NH(CH₂)₄NH₂] has one aminopropyl and one aminobutyl linker; spermine [NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂] is a tetraamine but has mixed C₃/C₄ linkers [2]. The all-C₄ backbone of aminobutylhomospermidine results in a higher number of rotatable bonds (13) and distinct chromatographic retention behavior compared to these analogs .

polyamine structure-activity linear tetraamine homospermidine derivatives

Occurrence in 70% of Volcanic Ash Soils vs. Absence in Non-Volcanic Soil Baselines

In a survey of 20 distinct Japanese volcanic ash soils (Andosols), aminobutylhomospermidine was detected in 14 of 20 top-soil samples (70%) by capillary gas chromatography [1]. The compound was observed as one of two unknown polyamine peaks in the chromatograms and was structurally confirmed by GC-MS [1]. While putrescine and homospermidine were also co-detected in these soils, aminobutylhomospermidine was the only polyamine specifically attributed to indigenous soil microorganisms rather than plant roots [1].

soil polyamine analysis Andosol microbiology environmental polyamine distribution

Elevation Under Drought Stress in Soil Mesocosms vs. Non-Stressed Controls

In soil mesocosm experiments, extracellular aminobutylhomospermidine concentrations were present at significantly greater levels in drought-stressed mesocosms compared to control (well-watered) mesocosms, alongside homospermidine [1]. This stress-responsive accumulation parallels the known osmoregulatory role of homospermidine in Rhizobium fredii, where cellular homospermidine content decreased under osmotic upshock and increased under osmotic downshock [2]. The concurrent elevation of aminobutylhomospermidine under drought suggests a parallel, possibly complementary, role in microbial osmotic adaptation.

drought stress polyamine response soil microbial osmolytes abiotic stress biomarkers

Specificity as a Microbial Marker: Absent in Axenic Plants, Detectable in Contaminated Systems

Aminobutylhomospermidine was identified as one of three highly sensitive microbial indicator compounds in hydroponic wheat experiments, alongside ectoine and hercynine [1]. These three compounds do not occur in axenic wheat tissues, were among the most abundant compounds detected in intentionally contaminated hydroponic solutions, and exhibited detection limits superior to most other organic N compounds analyzed by capillary electrophoresis-mass spectrometry [1]. This establishes aminobutylhomospermidine as a definitive marker distinguishing microbial from plant-derived organic nitrogen.

microbial biomarker soil organic nitrogen plant-microbe discrimination

Aminobutylhomospermidine (CAS 45185-87-3): Highest-Confidence Research Application Scenarios Derived from Quantitative Evidence


Rhizobial Strain Chemotaxonomy: Discriminating Fast-Growing from Slow-Growing Root Nodule Bacteria

Procure aminobutylhomospermidine as an authentic GC or HPLC standard for polyamine profiling of rhizobial isolates. Its binary presence in fast-growing strains (Rhizobium fredii, R. leguminosarum, R. meliloti, R. loti) and complete absence in slow-growing Bradyrhizobium japonicum [1] enables unambiguous strain classification that homospermidine or putrescine cannot provide. Include the compound in a polyamine panel alongside homospermidine and putrescine for comprehensive chemotaxonomic analysis of legume nodule isolates.

Soil Microbial Community Function: Quantifying Microbial Organic Nitrogen Contribution Using a Specific Biomarker

Use aminobutylhomospermidine as a specific microbial marker metabolite in soil organic nitrogen (N) cycling studies. As demonstrated in hydroponic wheat experiments, the compound is absent in axenic plant tissues but abundant in microbially contaminated systems, with detection limits superior to most other organic N compounds [2]. Quantify aminobutylhomospermidine in soil extracts, root exudates, or hydroponic solutions via capillary electrophoresis-MS or GC-MS to apportion microbial vs. plant contributions to the organic N pool. This approach is not achievable with generic polyamines like putrescine or spermidine, which are produced by both plants and microbes.

Environmental Stress Monitoring: Detecting Microbial Responses to Drought in Volcanic and Agricultural Soils

Deploy aminobutylhomospermidine as a stress-responsive biomarker in soil drought experiments. Evidence from soil mesocosm studies shows significantly elevated extracellular concentrations under drought stress compared to well-watered controls [3]. Combined with its documented occurrence in 70% of Japanese volcanic ash soils [4], the compound is particularly suited for monitoring microbial community stress responses in Andosols and analogous agricultural soils. Co-quantify with homospermidine to discriminate stress responses originating from distinct microbial subpopulations.

Polyamine Structural Biology: Investigating All-Aminobutyl Tetraamine Backbone Interactions

Source aminobutylhomospermidine for structural and functional studies comparing linear tetraamines with different linker architectures. Its unique all-C₄ backbone (four sequential aminobutyl linkers) contrasts with the mixed C₃/C₄ linkers of spermine and the triamine structure of homospermidine [1][5]. This structural distinction may confer differential DNA-binding affinity, ribosome stabilization capacity, or interaction with polyamine-responsive enzymes. Procurement of the authentic compound—rather than reliance on spermine or thermospermine as surrogate tetraamines—is essential for accurate structure-activity relationship determination.

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